Cas no 485-63-2 (3',4',7-Trihydroxyisoflavone)

3',4',7-Trihydroxyisoflavone is a naturally occurring isoflavone derivative characterized by hydroxyl groups at the 3', 4', and 7 positions of its flavone backbone. This structural configuration enhances its reactivity and potential biological activity, making it a compound of interest in biochemical and pharmacological research. Its polyphenolic nature contributes to antioxidant properties, while its isoflavone core may interact with estrogen receptors, suggesting applications in studying hormone-related pathways. The compound's well-defined structure and purity make it suitable for use as a reference standard in analytical chemistry. Its stability under controlled conditions ensures reliability in experimental settings, supporting investigations into its mechanistic roles and potential therapeutic relevance.
3',4',7-Trihydroxyisoflavone structure
3',4',7-Trihydroxyisoflavone structure
Product Name:3',4',7-Trihydroxyisoflavone
CAS No:485-63-2
MF:C15H10O5
MW:270.236904621124
MDL:MFCD00143002
CID:37704
Update Time:2025-06-07

3',4',7-Trihydroxyisoflavone Chemical and Physical Properties

Names and Identifiers

    • 3',4',7-Trihydroxyisoflavone
    • 3,4,7-Trihydroxyisoflavone
    • 3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one
    • 3'.4'.7-Trihydroxyisoflavone
    • 3’,4’,7-Trihydroxyis
    • 3’,4’,7-Trihydroxyisoflavone
    • 3-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one
    • 3-(3,4-Dihydroxy-phenyl)-7-hydroxy-chromen-4-on
    • 3-(3,4-dihydroxy-phenyl)-7-hydroxy-chromen-4-one
    • 3`,4`,7-Trihydroxyisoflavone
    • 3'-Hydroxydaidzein
    • 3l5r
    • 4H-1-Benzopyran-4-one,3-(3,4-dihydroxyphenyl)-7-hydroxy
    • 7,3',4'-THIF
    • 7,3',4'-Trihydroxyisoflavone
    • 3-(3,4-dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one
    • MDL: MFCD00143002
    • Inchi: 1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H
    • InChI Key: DDKGKOOLFLYZDL-UHFFFAOYSA-N
    • SMILES: OC1C=C2OC=C(C(C2=CC=1)=O)C1C=C(O)C(O)=CC=1
    • BRN: 251800

Computed Properties

  • Exact Mass: 270.05300
  • Monoisotopic Mass: 270.052823
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 50
  • XLogP3: 2.1
  • Topological Polar Surface Area: 87

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.548
  • Melting Point: 280-282°C
  • Boiling Point: 572.8°Cat760mmHg
  • Flash Point: 224°C
  • Refractive Index: 1.732
  • Stability/Shelf Life: Store in Freezer
  • PSA: 90.90000
  • LogP: 2.57680
  • Solubility: Not determined

3',4',7-Trihydroxyisoflavone Security Information

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¥1233.00 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T276528-25mg
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T276528-100mg
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TRC
T795200-100mg
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$ 227.00 2023-09-05

3',4',7-Trihydroxyisoflavone Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 2,3-Dihydro-2,3-dihydroxybiphenyl dehydrogenase ,  Biphenyl 2,3-dioxygenase Solvents: Water ;  6 h, pH 7.5, 30 °C
Reference
Biotransformation of natural and synthetic isoflavonoids by two recombinant microbial enzymes
Seeger, Michael; Gonzalez, Myriam; Camara, Beatriz; Munoz, Liliana; Ponce, Emilio; et al, Applied and Environmental Microbiology, 2003, 69(9), 5045-5050

3',4',7-Trihydroxyisoflavone Raw materials

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3',4',7-Trihydroxyisoflavone Suppliers

Amadis Chemical Company Limited
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(CAS:485-63-2)3',4',7-Trihydroxyisoflavone
Order Number:A827549
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):227.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:485-63-2)3',4',7-Trihydroxyisoflavone
A827549
Purity:99%
Quantity:100mg
Price ($):227.0
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